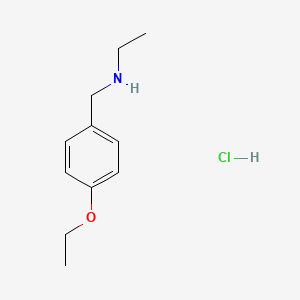

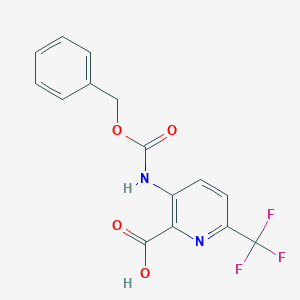

2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide” is a chemical compound. It is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopy . These techniques can provide detailed information about the molecular structure, including the dihedral angle between rings, the space group of the crystal lattice, and the intermolecular hydrogen bonding interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the energies of frontier molecular orbitals (FMO) were computed to provide information about the global reactivity and charge transfer property of the compound . Also, the molecular electrostatic potential (MEP) of the compound was measured to get the charge distribution details .科学的研究の応用

Amplification of Phleomycin Against Escherichia Coli

- A study by Brown and Cowden (1982) in the Australian Journal of Chemistry explored the synthesis of compounds including furan derivatives. These compounds were investigated for their role as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).

Antiprotozoal Agents

- Research on imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, involving furan-2-yl derivatives, showed strong DNA affinities and significant in vitro and in vivo activities against protozoal infections. This study by Ismail et al. (2004) in the Journal of Medicinal Chemistry provides insights into the potential of these compounds as antiprotozoal agents (Ismail et al., 2004).

Influenza A Virus Inhibitors

- A 2017 study in RSC Advances by Yongshi et al. reported the synthesis of furan-carboxamide derivatives, including a dimethyl-substituted heterocyclic moiety, which demonstrated significant anti-influenza activity, particularly against the H5N1 virus (Yongshi et al., 2017).

Synthesis of Novel Compounds

- Studies have explored the synthesis and characterization of various derivatives, investigating their electronic and chemical properties. For instance, a 2014 study in the Journal of Molecular Structure by Singh, Rawat, and Sahu examined the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, analyzing its properties and potential applications (Singh et al., 2014).

Antimicrobial Agents

- Research has also delved into the antimicrobial properties of these compounds. For example, a study in Tetrahedron by Sirakanyan et al. (2015) synthesized compounds with a thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety, demonstrating promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).

Cancer Tyrosine Kinase Imaging

- In the field of cancer research, Wang et al. (2005) in Bioorganic & Medicinal Chemistry Letters synthesized a compound for potential use as a positron emission tomography tracer for imaging cancer tyrosine kinase, indicating its applicability in cancer diagnostics (Wang et al., 2005).

作用機序

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds, such as pyrido[2,3-d]pyrimidines, exhibit a wide range of biological activities . These activities are often the result of the compound interacting with its targets and causing changes in their function.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . These activities suggest that the compound may have a variety of effects at the molecular and cellular levels.

特性

IUPAC Name |

2,5-dimethyl-N-(2-pyrimidin-5-ylethyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9-5-12(10(2)18-9)13(17)16-4-3-11-6-14-8-15-7-11/h5-8H,3-4H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVIPBLGYZIFGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCC2=CN=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-5-(4-morpholinophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933217.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2933225.png)

![3-Cyclohexyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B2933229.png)

![[2-(Benzylsulfanyl)phenyl]methanol](/img/structure/B2933230.png)

![3-[2-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2933231.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2933233.png)

![4-methoxy-N-[4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2933234.png)